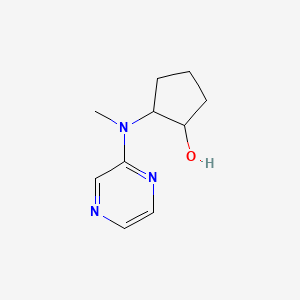
2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(Methyl(pyrazin-2-yl)amino)cyclopentan-1-ol" involves intricate chemical reactions that enable the construction of its complex structure. A notable method includes the regioselective cyclohexadiene annulation to the CC(N) bond of an enamine, achieved in two steps involving the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to give a pyran-2-ylidene complex, which upon subsequent reaction with cyclic enamines generates a steroid-like molecule through the elimination of M(CO)6 (Aumann et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated through various analytical techniques, including single crystal X-ray diffraction. This method confirmed the structure of bis-adducts formed through multicomponent synthesis, highlighting the complexity and specificity of these molecular frameworks (Lega et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds with the pyrazin-2-yl moiety can lead to the formation of biologically relevant structures, showcasing a range of reactivities and chemical transformations. For instance, the Diels−Alder reaction with 3-amino-5-chloro-2(1H)-pyrazinones offers a pathway to synthesize 3-amino- or 6-cyano-substituted 2-pyridinone systems, demonstrating the compound's versatility in chemical reactions (Vandenberghe et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A novel methodology for the synthesis of densely functionalized 2(1H)-pyrazinones demonstrates the versatility of pyrazine derivatives in chemical synthesis. The treatment of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides facilitates a ring transformation, yielding 2(1H)-pyrazinones with potential biological activities (Saijo et al., 2017).
Catalysis
The use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives highlights the role of pyrazine derivatives in catalysis. This method offers several advantages, including shorter reaction times, better yields, and environmental friendliness, making it an efficient route for designing these derivatives (Maleki & Ashrafi, 2014).
Material Science
The synthesis and biological properties of alkyl alcohol and statine derivatives of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating various transition-state mimetics, demonstrate the potential of pyrazine derivatives in material science, particularly in the development of compounds with human renin inhibitory activity. These compounds have shown promising results in lowering blood pressure in animal models, indicating their significance in medicinal chemistry and drug design (Roberts et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHHVSSKVUYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

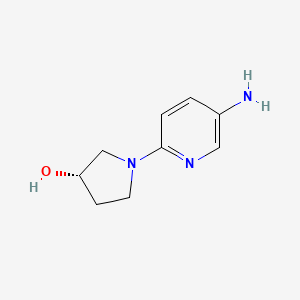
![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
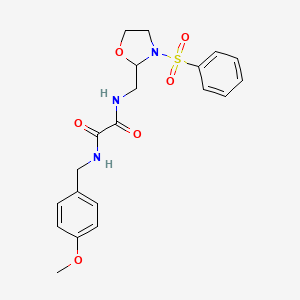
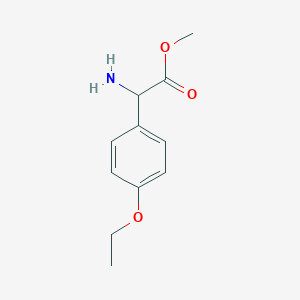




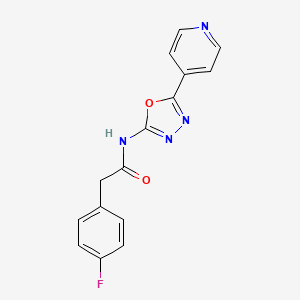
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
